2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that features a piperazine ring substituted with a bromophenyl group and a trifluoromethyl group attached to a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to exhibit a variety of biological activities, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
Compounds with a piperazine moiety are known to interact with various targets, modulating their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Based on the wide range of biological activities associated with piperazine derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found that pyrimidine derivatives can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level . It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound may change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in certain metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical profile . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 1-bromo-3-phenylpropane with piperazine under basic conditions.
Attachment of the Pyrimidine Ring: The intermediate is then reacted with 4-chloro-2-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
- 2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
- 2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
Uniqueness
The uniqueness of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine lies in its specific substitution pattern, which can confer distinct pharmacological properties. The presence of the bromophenyl group can influence the compound’s reactivity and binding interactions, while the trifluoromethyl group can enhance its metabolic stability and lipophilicity.
Properties
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4/c17-13-3-1-2-12(10-13)11-23-6-8-24(9-7-23)15-21-5-4-14(22-15)16(18,19)20/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEGCPFRSPMPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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